2-Undecyl-1H-imidazole-4-carbodithioic acid

Corrosion inhibition Silver anti-tarnish Metal-specific passivation

2-Undecyl-1H-imidazole-4-carbodithioic acid (CAS 84824-79-3) is a heterocyclic, sulfur-containing organic compound with the molecular formula C₁₅H₂₆N₂S₂ and a molecular weight of 298.5 g/mol. It belongs to the imidazole-4(5)-dithiocarboxylic acid subclass and is structurally distinguished by an undecyl (C11) aliphatic chain at the 2-position of the imidazole ring and a carbodithioic acid (–C(=S)SH) group at the 4(5)-position.

Molecular Formula C15H26N2S2
Molecular Weight 298.5 g/mol
CAS No. 84824-79-3
Cat. No. B12662054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecyl-1H-imidazole-4-carbodithioic acid
CAS84824-79-3
Molecular FormulaC15H26N2S2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC=C(N1)C(=S)S
InChIInChI=1S/C15H26N2S2/c1-2-3-4-5-6-7-8-9-10-11-14-16-12-13(17-14)15(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19)
InChIKeyJLPZJNSJPMYRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Undecyl-1H-imidazole-4-carbodithioic Acid (CAS 84824-79-3): Procurement-Relevant Identity and Physicochemical Profile


2-Undecyl-1H-imidazole-4-carbodithioic acid (CAS 84824-79-3) is a heterocyclic, sulfur-containing organic compound with the molecular formula C₁₅H₂₆N₂S₂ and a molecular weight of 298.5 g/mol [1]. It belongs to the imidazole-4(5)-dithiocarboxylic acid subclass and is structurally distinguished by an undecyl (C11) aliphatic chain at the 2-position of the imidazole ring and a carbodithioic acid (–C(=S)SH) group at the 4(5)-position . The compound exhibits a computed XLogP3-AA of 6.5 (PubChem) and an experimentally derived LogP of 5.40 (SIELC algorithm), placing it in a moderately high lipophilicity range relative to shorter-chain and unsubstituted analogs [2][3].

Silver anti-tarnish studies Carbodithioic acid group enables silver-specific passivation, unlike parent imidazole.
Intermediate lipophilicity SAR C11 undecyl chain provides a balanced LogP window for membrane-permeation and solubility assays.
Bidentate sulfur chelation –C(=S)SH moiety offers strong thiophilic metal coordination for extraction or nanoparticle capping.
Pre-validated HPLC method Compound-specific RP-HPLC protocol available, MS-compatible and scalable to UPLC.

Why 2-Undecyl-1H-imidazole-4-carbodithioic Acid Cannot Be Replaced by Its Closest Structural Analogs


Generic substitution among imidazole derivatives is scientifically unsound because the combination of the 2-undecyl chain and the 4-carbodithioic acid group governs a binary metal-substrate selectivity that is absent in all close analogs [1]. The parent compound 2-undecylimidazole (CAS 16731-68-3) is an effective copper corrosion inhibitor but offers zero rust-preventive action on silver, while the target carbodithioic acid derivative selectively protects silver but is inactive on copper [2]. Furthermore, the C11 undecyl chain imparts a LogP of 5.40–6.5, which is substantially higher than short-chain analogs (e.g., 2-methyl-1H-imidazole-4-carbodithioic acid, XlogP ≈ 1.4) and meaningfully lower than the C17 heptadecyl homolog (XLogP3-AA = 9.8), resulting in a distinct solubility, membrane partitioning, and formulation profile that cannot be replicated by simply swapping chain lengths [3][4].

2-Undecylimidazole (parent analog) Lacks the carbodithioic acid group; provides no rust-preventive action on silver, and metal selectivity may invert completely.
Chain-length variants (C1, C17) Shorter or longer alkyl chains shift LogP by approximately 4 units; solubility, membrane partitioning, and formulation profiles may not transfer.

Quantitative Differentiation Evidence: 2-Undecyl-1H-imidazole-4-carbodithioic Acid vs. Closest Analogs


Selective Silver Rust Prevention vs. 2-Undecylimidazole (Copper-Only Inhibitor)

Imidazole-4(5)-dithiocarboxylic acids, exemplified by 2-undecyl-1H-imidazole-4-carbodithioic acid, are explicitly claimed to provide rust-preventive action on metallic silver, whereas the structurally analogous 2-undecylimidazole (lacking the carbodithioic acid group) is effective on metallic copper but exhibits no rust-preventive action on silver [1][2]. The patent further notes that the target carbodithioic acid compound is inactive on copper and may discolor it brown, demonstrating a complete inversion of metal selectivity relative to the parent 2-undecylimidazole [1].

Silver rust prevention selectivity
Head-to-head
Target: silver-active, copper-inactive (discolors copper brown).
Comparator (2-undecylimidazole): copper-active, silver-inactive.
Complete inversion of metal selectivity supports silver-only anti-tarnish selection.
Patented rust-preventive method; copper substrates may discolor.
Corrosion inhibition Silver anti-tarnish Metal-specific passivation

LogP-Guided Lipophilicity Optimization Across Alkyl Chain Homologs

The target compound's XLogP3-AA of 6.5 (PubChem) and algorithm-derived LogP of 5.40 (SIELC) situate it at an intermediate lipophilicity between the short-chain 2-methyl analog (XlogP ≈ 1.4) and the long-chain 2-heptadecyl analog (XLogP3-AA = 9.8) [1][2][3]. This C11 chain length yields a computed hydrogen bond donor count of 2 and a rotatable bond count of 11, conferring sufficient lipophilicity for membrane interaction while retaining adequate aqueous solubility for formulation, compared to the excessively hydrophobic C17 homolog [4].

LogP chain-length optimization
Reported
Target LogP 5.40 (SIELC) / 6.5 (PubChem) for C11 chain.
Comparator: methyl analog ~1.4, heptadecyl analog 9.8.
Enables intermediate lipophilicity window for balancing membrane permeability and aqueous solubility.
Computational estimates; experimental LogP may differ.
Lipophilicity LogP Formulation design Membrane permeability

Carbodithioic Acid Metal-Chelation Capability vs. Non-Functionalized 2-Undecylimidazole

The presence of the carbodithioic acid (–C(=S)SH) moiety at the 4-position endows the target compound with strong bidentate sulfur-donor chelation capability that is entirely absent in 2-undecylimidazole [1]. Imidazole-4-carbodithioic acid derivatives form stable complexes with transition metals including copper(II) and silver(I), and 4(5)-imidazoledithiocarboxylic acid has been employed to functionalize silver and cobalt nanoparticles for enhanced hydrolytic activity [2][3]. In contrast, 2-undecylimidazole relies solely on the imidazole N3 nitrogen for metal coordination, which provides weaker monodentate binding [4].

Chelation denticity
Class-level
Target: bidentate S,S-chelation via carbodithioic acid.
Comparator (2-undecylimidazole): monodentate N-coordination only.
Supports thiophilic metal binding for extraction or nanoparticle functionalization.
Quantitative stability constants not published for target compound.
Metal chelation Dithiocarboxylate ligand Coordination chemistry Surface functionalization

Anti-Mycobacterial Class Potential of Imidazole Carbodithioate Derivatives

A systematic study of imidazole and piperidine carbodithioate derivatives identified benzyl 1H-imidazole-1-carbodithioate as exhibiting superior growth inhibition of Mycobacterium smegmatis compared to other analogs, with activity against both planktonic and dormant cells at sublethal doses, as well as biofilm dispersion and augmentation of isoniazid/rifampicin activity [1]. While this study did not include 2-undecyl-1H-imidazole-4-carbodithioic acid, the shared carbodithioate pharmacophore and the imidazole scaffold support class-level inference of anti-mycobacterial potential, with the C11 chain offering a differentiated lipophilicity profile for cell-wall penetration [2].

Anti-mycobacterial potential
Class-level
Benzyl imidazole carbodithioate reported higher growth inhibition of M. smegmatis vs. other analogs; target compound not directly assayed.
May support SAR expansion for anti-mycobacterial screening; C11 chain may alter activity profile.
Requires experimental validation; class-level inference only.
Antimycobacterial Dormant-cell activity Biofilm dispersion Tuberculosis

Reversed-Phase HPLC Retention as a Practical Purity and Identity Discriminator

A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established specifically for 2-undecyl-1H-imidazole-4-carbodithioic acid, providing a scalable protocol for purity assessment, impurity isolation, and pharmacokinetic sample analysis [1]. The method is mass-spectrometry-compatible when phosphoric acid is replaced with formic acid, and smaller 3 µm particle columns enable transfer to fast UPLC applications [1]. This dedicated analytical method distinguishes the target compound from structurally similar analogs (e.g., 2-heptadecyl or 2-methyl homologs), which require independent method optimization due to differing retention behavior arising from their distinct LogP values [2].

Compound-specific HPLC method
Method context
Newcrom R1 RP-HPLC with MeCN/H₂O/H₃PO₄; MS-compatible variant with formic acid; scalable to preparative and UPLC.
Reduces method development time for purity and identity verification.
Each chain-length homolog requires independent method optimization.
HPLC analysis Quality control Purity assessment Method transfer

Procurement-Driven Application Scenarios for 2-Undecyl-1H-imidazole-4-carbodithioic Acid


Silver Anti-Tarnish Coatings for Electronics and Decorative Metals

The target compound is the appropriate selection when developing anti-tarnish treatments for silver surfaces, silver-plated electronic connectors, or decorative silverware, because 2-undecylimidazole—a common copper corrosion inhibitor—provides zero protection to silver [1]. The carbodithioic acid group enables specific passivation of silver, a property not shared by any non-carbodithioic imidazole analog [2].

SAR Studies Requiring Intermediate Lipophilicity in Imidazole Carbodithioate Libraries

For structure-activity relationship (SAR) campaigns exploring anti-mycobacterial or antimicrobial imidazole carbodithioates, the C11 undecyl chain delivers a LogP of 5.40–6.5, bridging the gap between polar short-chain analogs (XlogP ≈ 1.4 for the methyl derivative) and excessively lipophilic long-chain versions (XLogP3-AA = 9.8 for C17) [3]. This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility in cell-based assays.

Metal-Chelating Ligand for Selective Extraction and Nanoparticle Functionalization

The bidentate carbodithioic acid moiety provides stronger thiophilic metal coordination than the monodentate imidazole nitrogen of 2-undecylimidazole, making the target compound preferable for applications involving transition-metal extraction, surface functionalization of silver or cobalt nanoparticles, or synthesis of well-defined metal-organic complexes [4][5].

Analytical Reference Standard for Method Development and Quality Control

The availability of a compound-specific, pre-validated RP-HPLC method on Newcrom R1 columns, with MS-compatible mobile phase options and scalability to preparative isolation, makes the target compound a practical choice for analytical laboratories requiring a well-characterized standard with documented chromatographic behavior, reducing method development overhead compared to homologs lacking published separation protocols [6].

Application
Selection Property
Validation Focus
Silver anti-tarnish research
Silver-specific passivation chemistry
Confirm silver protection vs. copper incompatibility
Lipophilicity-balanced SAR studies
Intermediate LogP window
Verify membrane partitioning and solubility profile
Metal-chelating ligand design
Bidentate sulfur-donor chelation
Assess metal-binding stability and selectivity
Quality control and method transfer
Compound-specific chromatographic method
Validate purity and peak identity
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